4-Methyl-1-(3-toluyl)-pentan-2-one
Description
4-Methyl-1-(3-toluyl)-pentan-2-one is a ketone derivative characterized by a pentan-2-one backbone substituted with a methyl group at the 4-position and a 3-toluyl (3-methylbenzoyl) group at the 1-position. For instance, describes its phosphoranylidene analog (4-methyl-1-(triphenyl-15-phosphaneylidene)pentan-2-one) as a reagent in enantioselective N-heterocyclic carbene-catalyzed cascade reactions, highlighting its utility in synthesizing complex heterocycles like pyrroloquinolines . The toluyl substituent likely enhances steric bulk and aromatic interactions, influencing reactivity and applications in pharmaceutical intermediates or materials science.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-methyl-1-(3-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C13H18O/c1-10(2)7-13(14)9-12-6-4-5-11(3)8-12/h4-6,8,10H,7,9H2,1-3H3 |
InChI Key |
RKFMRIOWPNGTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Boiling Points : The toluyl and aromatic substituents in this compound increase its molecular weight and boiling point compared to simpler ketones like pentan-2-one. This trend aligns with 3-(3,4-Dimethoxyphenyl)pentan-2-one (MW 222.28), where bulky aromatic groups elevate thermal stability .
- Solubility : The toluyl group may reduce water solubility compared to aliphatic ketones (e.g., pentan-2-one) due to increased hydrophobicity, similar to 3-(3,4-Dimethoxyphenyl)pentan-2-one .
Chemical Reactivity and Functional Group Interactions
- This property is critical in designing derivatives for drug discovery .
- Ketone Reactivity : The electron-withdrawing toluyl group may slightly deactivate the ketone toward nucleophilic addition compared to pentan-2-one, similar to observations in 3-(3,4-Dimethoxyphenyl)pentan-2-one .
Metabolic and Environmental Behavior
- Metabolic Pathways: Pentan-2-one is noted in the KEGG database but lacks documented metabolic pathways in Mus musculus, suggesting similar unknowns for this compound .
- Environmental Persistence : The toluyl group may increase environmental persistence compared to aliphatic ketones, analogous to observations for 3-(3,4-Dimethoxyphenyl)pentan-2-one .
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